molecular formula C24H22N2O3 B10924994 methyl 5-{[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

methyl 5-{[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

Cat. No.: B10924994
M. Wt: 386.4 g/mol
InChI Key: HQCTWKUTXHYAEE-UHFFFAOYSA-N
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Description

METHYL 5-{[3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE: is a complex organic compound that features a pyrazole ring, a furan ring, and multiple aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 5-{[3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE typically involves multi-step organic reactions. One common method includes the reaction of 3,5-bis(4-methylphenyl)-1H-pyrazole with methyl 5-bromomethyl-2-furoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of METHYL 5-{[3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: The presence of the furan ring in METHYL 5-{[3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE imparts unique electronic properties and reactivity compared to its thiophene and pyridine analogs. This makes it particularly useful in applications requiring specific electronic characteristics.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 5-[[3,5-bis(4-methylphenyl)pyrazol-1-yl]methyl]furan-2-carboxylate

InChI

InChI=1S/C24H22N2O3/c1-16-4-8-18(9-5-16)21-14-22(19-10-6-17(2)7-11-19)26(25-21)15-20-12-13-23(29-20)24(27)28-3/h4-14H,15H2,1-3H3

InChI Key

HQCTWKUTXHYAEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2CC3=CC=C(O3)C(=O)OC)C4=CC=C(C=C4)C

Origin of Product

United States

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